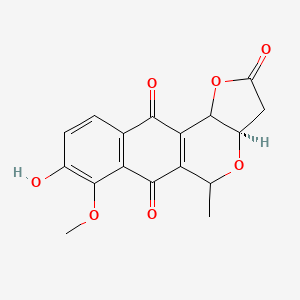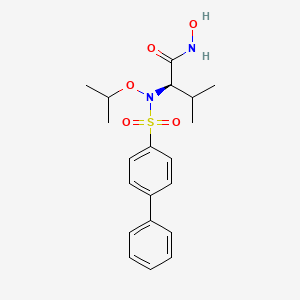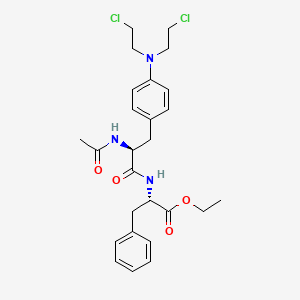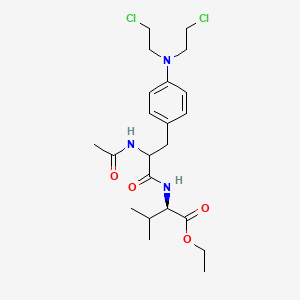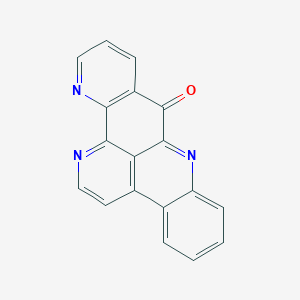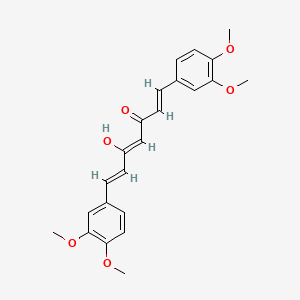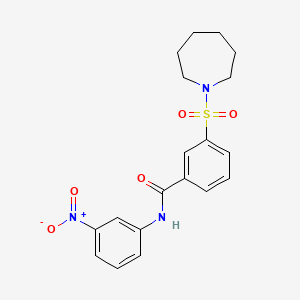
Aloxistatina
Descripción general
Descripción
Aloxistatin es un compuesto sintético que actúa como un inhibidor de la cisteína proteasa. Es un análogo sintético de E-64, un producto natural derivado de hongos. Aloxistatin ha sido investigado por sus potenciales efectos terapéuticos en diversas condiciones médicas, incluyendo distrofia muscular, lesión de la médula espinal, accidente cerebrovascular y enfermedad de Alzheimer .
Aplicaciones Científicas De Investigación
Química: Aloxistatin se utiliza como un compuesto de herramienta para estudiar la inhibición de las cisteína proteasas.
Biología: Se utiliza para investigar el papel de las cisteína proteasas en varios procesos biológicos.
Medicina: Aloxistatin ha sido investigado por sus potenciales efectos terapéuticos en condiciones como la distrofia muscular, la lesión de la médula espinal, el accidente cerebrovascular y la enfermedad de Alzheimer. .
Mecanismo De Acción
Aloxistatin ejerce sus efectos inhibiendo las cisteína proteasas, que son enzimas involucradas en la descomposición de las proteínas. El compuesto se une irreversiblemente al sitio activo de estas enzimas, impidiendo que catalicen la hidrólisis de los enlaces peptídicos. Esta inhibición puede afectar varios procesos celulares, incluyendo la degradación de proteínas, la señalización celular y la apoptosis. Se ha demostrado que Aloxistatin inhibe la catepsina L, una proteína que se cree que juega un papel en la entrada del SARS-CoV-2 en las células .
Análisis Bioquímico
Biochemical Properties
Aloxistatin functions as an irreversible inhibitor of cysteine proteases, including cathepsin B and cathepsin L . These enzymes are involved in protein degradation and processing within cells. By inhibiting these proteases, Aloxistatin can modulate various biochemical reactions. For instance, it has been shown to reduce the entry of SARS-CoV-2 into cells by inhibiting cathepsin L, which is necessary for viral entry . Additionally, Aloxistatin inhibits calpain, another cysteine protease, which plays a role in autophagy and platelet proteolysis .
Cellular Effects
Aloxistatin has significant effects on various cell types and cellular processes. It has been demonstrated to provide neuroprotection in spinal cord injury models by inhibiting cell death pathways . In the context of viral infections, Aloxistatin reduces the cellular entry of SARS-CoV-2 by approximately 92% . Furthermore, it has been shown to inhibit lung cancer metastasis and reduce brain amyloid-β levels, which are associated with Alzheimer’s disease . These effects highlight Aloxistatin’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Aloxistatin exerts its effects through the irreversible inhibition of cysteine proteases. It binds covalently to the active site of these enzymes, preventing their catalytic activity . This inhibition leads to a cascade of downstream effects, including the modulation of autophagy, reduction of viral entry, and neuroprotection. Aloxistatin’s ability to inhibit cathepsin B and cathepsin L is particularly significant in its antiviral and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aloxistatin have been observed to change over time. Studies have shown that Aloxistatin is stable and maintains its inhibitory activity over extended periods . Its long-term effects on cellular function can vary depending on the context. For example, in spinal cord injury models, Aloxistatin provides sustained neuroprotection, while in viral infection models, its antiviral effects are observed within a shorter timeframe .
Dosage Effects in Animal Models
The effects of Aloxistatin vary with different dosages in animal models. In studies involving hamsters, a dosage of 100 mg/kg was found to strongly inhibit cathepsin B and cathepsin L activities in skeletal muscle, heart, and liver . In spinal cord injury rats, Aloxistatin provided neuroprotection at similar dosages . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Aloxistatin is involved in metabolic pathways related to protein degradation and processing. By inhibiting cysteine proteases, it affects the breakdown of proteins and peptides within cells . This inhibition can influence metabolic flux and metabolite levels, particularly in pathways involving autophagy and proteolysis. The interaction of Aloxistatin with enzymes such as cathepsin B and cathepsin L is central to its metabolic effects .
Transport and Distribution
Within cells and tissues, Aloxistatin is transported and distributed through various mechanisms. It is a cell-permeable compound, allowing it to enter cells and reach its target enzymes . The distribution of Aloxistatin within tissues can be influenced by factors such as tissue permeability and the presence of transporters or binding proteins. Its localization and accumulation within specific tissues are critical for its therapeutic efficacy .
Subcellular Localization
Aloxistatin’s subcellular localization is primarily within lysosomes, where cysteine proteases such as cathepsin B and cathepsin L are active . This localization is facilitated by targeting signals and post-translational modifications that direct Aloxistatin to lysosomal compartments. The activity of Aloxistatin within lysosomes is essential for its inhibitory effects on protease activity and subsequent cellular processes .
Métodos De Preparación
Aloxistatin se sintetiza mediante una serie de reacciones químicas. La ruta sintética involucra la preparación de etil (2S,3S)-3-[(2S)-4-metil-1-(3-metilbutilamino)-1-oxopentan-2-il]carbamoyloxirano-2-carboxilato. Las condiciones de reacción típicamente incluyen el uso de disolventes orgánicos y reactivos específicos para lograr el producto deseado
Análisis De Reacciones Químicas
Aloxistatin se somete a varias reacciones químicas, incluyendo:
Oxidación: Aloxistatin puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir Aloxistatin en formas reducidas con diferentes propiedades químicas.
Sustitución: Aloxistatin puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Comparación Con Compuestos Similares
Aloxistatin es similar a otros inhibidores de la cisteína proteasa, como E-64 y sus análogos. Aloxistatin es único en su estructura sintética y sus propiedades inhibitorias específicas. Compuestos similares incluyen:
E-64: Un producto natural derivado de hongos, conocido por sus efectos inhibitorios de la cisteína proteasa.
E-64c: Un análogo de éster etílico de E-64 con propiedades inhibitorias similares.
Loxistatin: Otro análogo sintético de E-64 con efectos comparables
La singularidad de Aloxistatin radica en su estructura específica, que le permite inhibir eficazmente una amplia gama de cisteína proteasas y exhibir propiedades antivirales.
Propiedades
IUPAC Name |
ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVFFFJZQVENJC-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904150 | |
| Record name | Aloxistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88321-09-9 | |
| Record name | Loxistatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88321-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloxistatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloxistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOXISTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5W337AOUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Aloxistatin interact with its target and what are the downstream effects?
A: Aloxistatin (also known as E-64d) is a potent, irreversible inhibitor of cysteine proteases, particularly cathepsins []. It forms a thioether bond with the active site cysteine residue of the protease, effectively blocking its enzymatic activity []. This inhibition has implications for various cellular processes, including autophagy, a lysosome-dependent degradation pathway crucial for cellular homeostasis []. Studies have shown that Aloxistatin can block autophagy flux, leading to the accumulation of autophagic substrates [].
Q2: What is the role of Aloxistatin in studying axonal degeneration?
A: Research using murine dorsal root ganglia cultures suggests that Aloxistatin can protect axons from degeneration following axotomy []. This protective effect stems from its ability to inhibit calpains, calcium-activated proteases involved in the breakdown of the axonal cytoskeleton []. By blocking calpain activity, Aloxistatin preserves axonal integrity and prevents cytoskeletal degradation [].
Q3: How is Aloxistatin being explored in the context of COVID-19 research?
A: The COVID-19 pandemic has spurred interest in identifying potential therapeutic targets. One such target is cathepsin L, a cysteine protease involved in the entry of SARS-CoV-2 into host cells [, ]. Aloxistatin, being a potent cathepsin L inhibitor, has shown antiviral activity against SARS-CoV-2 in vitro []. This finding suggests its potential as a starting point for developing antiviral drugs against COVID-19.
Q4: How does Aloxistatin affect BRCA1 protein levels and what are the implications for cancer research?
A: Interestingly, Aloxistatin was identified as a potential activator of BRCA1, a tumor suppressor protein involved in DNA repair, in a high-content screen using BRCA1-reporter cell lines []. Treatment with Aloxistatin led to a dose-dependent increase in BRCA1 protein levels []. This finding holds promise for developing strategies to enhance BRCA1 expression and function, potentially benefiting individuals with BRCA1-associated cancers.
Q5: Can you elaborate on the structural characteristics of Aloxistatin?
A: While the provided research papers do not explicitly detail Aloxistatin's molecular formula, weight, or spectroscopic data, they highlight its structural features essential for its inhibitory activity []. Aloxistatin contains an epoxide warhead, which reacts with the active site cysteine residue of its target protease, forming a stable covalent bond []. This covalent modification irreversibly inhibits the protease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


